molecular formula C7H2Cl3N B1603440 2,3,5-Trichlorobenzonitrile CAS No. 6575-02-6

2,3,5-Trichlorobenzonitrile

Cat. No. B1603440
CAS RN: 6575-02-6
M. Wt: 206.5 g/mol
InChI Key: MMDWDMLGGFMMCQ-UHFFFAOYSA-N
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Description

2,3,5-Trichlorobenzonitrile is a chemical compound with the molecular formula C7H2Cl3N . It is used for research and development purposes .

Scientific Research Applications

Phytotoxic Properties

TCB has been evaluated for its phytotoxic properties. Studies have found that TCB, among other substituted benzonitriles, demonstrates notable phytotoxic activity, suggesting its potential use in weed control or as a herbicidal agent (Gentner & Danielson, 1970).

Biodegradation in Polluted Aquifers

Research on chloroaniline-based compounds, which include TCB, has shown that they can be biologically dehalogenated under certain conditions, such as in methanogenic aquifers. This process involves microorganisms replacing the halogens with protons, which could be significant for bioremediation efforts in environments contaminated with these chemicals (Kuhn & Suflita, 1989).

Nuclear Quadrupole Resonances

Studies have explored the nuclear quadrupole resonances of TCB, providing insights into its molecular structure. This research can be crucial for understanding the compound's physical and chemical properties, which could have applications in various fields of chemistry (Negita, Shibata, & Kubo, 1975).

Cellulose Synthase Inhibition

Research on 2,6-Dichlorobenzonitrile, a related compound, has implications for TCB as well. This study demonstrated how certain benzonitriles inhibit cellulose synthesis, which could have applications in understanding plant cell wall formation or developing new agricultural chemicals (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).

Physical, Thermal, and Spectroscopic Properties

An experimental investigation into the physical, thermal, and spectroscopic properties of 2-chlorobenzonitrile, a structurally similar compound to TCB, could provide insights into the behavior of TCB under various conditions. This can be essential for its use in chemical synthesis and industrial applications (Trivedi et al., 2015).

properties

IUPAC Name

2,3,5-trichlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDWDMLGGFMMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600067
Record name 2,3,5-Trichlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5-Trichlorobenzonitrile

CAS RN

6575-02-6
Record name 2,3,5-Trichlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WA Gentner, LL Danielson - Weed Science, 1970 - cambridge.org
Thirty variously substituted benzonitriles and derivatives applied at equimolar exponential rates were evaluated for their phytotoxic properties in nutrient solution. The order of activity of …
Number of citations: 1 www.cambridge.org
H Koopman, J Daams - Weed Research, 1965 - Wiley Online Library
The herbicidal activity of substituted benzonitriles was determined by a number of tests. This activity was compared with the structure of the molecules. It was found experimentally that …
Number of citations: 14 onlinelibrary.wiley.com

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